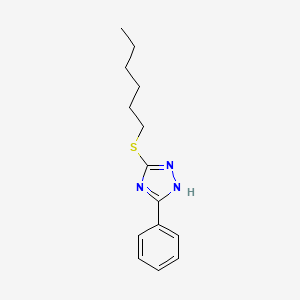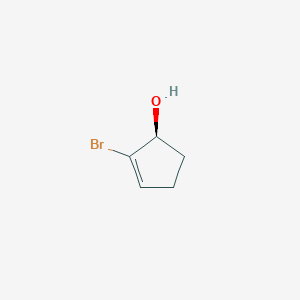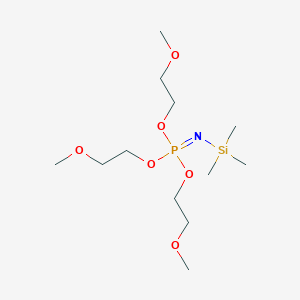
Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate: is an organosilicon compound characterized by the presence of a trimethylsilyl group and a phosphorimidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate typically involves the reaction of tris(2-methoxyethyl)amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
(CH3OCH2CH2OCH2CH2)3N+ClSi(CH3)3+Et3N→(CH3OCH2CH2OCH2CH2)3N-Si(CH3)3+Et3NCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorimidate oxides.
Reduction: Reduction reactions can yield phosphorimidate derivatives with different functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles such as alkoxides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidate oxides, while reduction can produce phosphorimidate derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate is used as a reagent for introducing phosphorimidate groups into molecules. It can also serve as a protecting group for amines and alcohols, facilitating selective reactions.
Biology: The compound has potential applications in bioconjugation and the modification of biomolecules. Its ability to form stable phosphorimidate linkages makes it useful in the synthesis of bioconjugates and drug delivery systems.
Medicine: In medicinal chemistry, this compound can be used to modify pharmaceutical compounds, enhancing their stability and bioavailability. It may also play a role in the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate involves the formation of stable phosphorimidate linkages. The trimethylsilyl group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The phosphorimidate moiety can interact with various molecular targets, facilitating selective reactions and modifications.
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)silane: This compound is used as a reducing agent in organic synthesis, similar to Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate.
Vinyltris(2-methoxyethoxy)silane: Used in the production of advanced materials, this compound shares some structural similarities with this compound.
Uniqueness: this compound is unique due to its combination of a trimethylsilyl group and a phosphorimidate moiety. This combination imparts distinct chemical properties, making it valuable in various applications, from organic synthesis to materials science.
Propriétés
Numéro CAS |
153772-94-2 |
|---|---|
Formule moléculaire |
C12H30NO6PSi |
Poids moléculaire |
343.43 g/mol |
Nom IUPAC |
tris(2-methoxyethoxy)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C12H30NO6PSi/c1-14-7-10-17-20(13-21(4,5)6,18-11-8-15-2)19-12-9-16-3/h7-12H2,1-6H3 |
Clé InChI |
XVUZRUBFDNDGQT-UHFFFAOYSA-N |
SMILES canonique |
COCCOP(=N[Si](C)(C)C)(OCCOC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




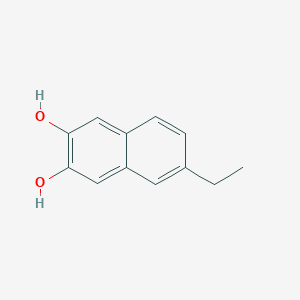

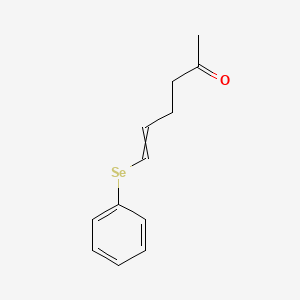
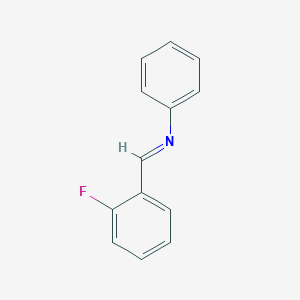
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)



![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
